Bode Catalyst 2

Organocatalysis N-Heterocyclic Carbene Asymmetric Synthesis

Bode Catalyst 2 is a chiral N-mesityl-substituted triazolium NHC precatalyst that delivers exceptional enantioselectivity (>90% ee) at loadings as low as 0.5 mol%. Its rigid cis-1,2-aminoindanol-derived scaffold and N-mesityl group enable irreversible Breslow intermediate formation, providing 5–10× faster reactivity with enals compared to alternative NHCs. This catalyst uniquely diverts reaction pathways toward six-membered lactone scaffolds when paired with an acid co-catalyst, offering a direct route to dihydropyran-2-ones common in bioactive molecules. Low loading cuts procurement costs and simplifies purification, aligning with sustainable synthesis goals. Ideal for pharma R&D and academic labs seeking cost-effective, high-performance asymmetric catalysis.

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
Cat. No. B8099522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBode Catalyst 2
Molecular FormulaC21H22ClN3O
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-]
InChIInChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m1./s1
InChIKeyGUECWMLEUCWYOS-WKOQGQMTSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bode Catalyst 2: Chiral NHC Organocatalyst for Enantioselective Annulations


Bode Catalyst 2 is a chiral N-mesityl-substituted triazolium N-heterocyclic carbene (NHC) precatalyst . Unlike conventional peptide coupling reagents, this compound is an organocatalyst designed for the catalytic generation of reactive intermediates, including activated carboxylates, homoenolates, and enolates, enabling highly enantioselective carbon-carbon bond-forming reactions . Its unique rigid bicyclic framework, incorporating a cis-1,2-aminoindanol-derived chiral scaffold, provides the structural basis for its exceptional stereocontrol .

Why Bode Catalyst 2 Cannot Be Replaced by Other NHC Catalysts


Substituting Bode Catalyst 2 with a different NHC precatalyst is not a straightforward exchange due to the critical role of its N-mesityl group and rigid chiral scaffold. Mechanistic studies have established that the N-mesityl substituent renders the initial NHC-aldehyde addition irreversible, dramatically accelerating the formation of the key Breslow intermediate [1]. In many reactions, NHC catalysts lacking this ortho-substituted aromatic group show no reactivity at all [1]. Furthermore, the specific chiral environment of Catalyst 2 is essential for achieving high enantioselectivities; its use enables catalyst loadings as low as 0.5 mol%, a level of efficiency not generally achieved with first-generation or simpler chiral NHC architectures [2].

Quantitative Evidence for Bode Catalyst 2 Performance vs. Benchmarks


Catalyst Loading Efficiency: 0.5 mol% for High Enantioselectivity

Bode Catalyst 2 demonstrates exceptional efficiency in enantioselective oxodiene Diels–Alder reactions. It can achieve high yields and enantioselectivities using a catalyst loading of ≤1.0 mol%, with reports of successful reactions at just 0.5 mol% [1]. This performance is significantly better than many first-generation chiral NHC catalysts, which often require loadings of 5–20 mol% for comparable transformations [2].

Organocatalysis N-Heterocyclic Carbene Asymmetric Synthesis

Reaction Rate Acceleration by N-Mesityl Moiety vs. Non-Mesityl NHCs

The presence of the N-mesityl group in Bode Catalyst 2 provides a kinetic advantage over NHCs lacking ortho-substituted aromatics. Competition studies reveal that for cinnamaldehyde, an N-mesityl catalyst reacts 5–10 times faster than an analogous N-C6F5 catalyst due to the irreversible NHC-aldehyde addition step [1]. In contrast, with α-chloroaldehydes, the N-C6F5 catalyst shows a higher rate, a discrepancy that highlights the substrate-dependent optimization enabled by Catalyst 2's design. Notably, in many NHC-catalyzed transformations, catalysts without an ortho-substituted aryl group show zero reactivity [1].

Mechanistic Studies Kinetic Analysis Catalyst Design

Enantioselectivity Benchmark in Diels–Alder Cycloadditions

In the NHC-catalyzed oxodiene Diels–Alder reaction of α-chloroaldehydes with α,β-unsaturated ketones, Bode Catalyst 2 provides the desired dihydropyran-2-ones with excellent enantioselectivities, typically exceeding 90% ee and often >95% ee [1]. This level of stereocontrol is benchmarked against earlier NHC catalysts that frequently yielded racemic or low-ee product mixtures for this challenging transformation [2].

Enantioselective Synthesis Cycloaddition Dihydropyranone

Chemoselectivity in [4+2] vs. [3+2] Cycloaddition Pathways

When Bode Catalyst 2 is employed in the reaction of α,β-unsaturated aldehydes with chalcones, the addition of an acid co-catalyst (e.g., acetic acid) directs the reaction toward a [4+2] cycloaddition pathway, yielding six-membered lactones with high selectivity. Without this combination, standard NHC catalysts favor a [3+2] pathway to form five-membered ring products . This chemoselectivity enables the preparation of lactone products that are otherwise difficult to access using other NHC-based methods .

Chemoselectivity Cycloaddition Lactone Synthesis

High-Value Applications for Bode Catalyst 2 in Synthesis


Synthesis of Enantioenriched Dihydropyranones

Bode Catalyst 2 is the catalyst of choice for the highly enantioselective synthesis of dihydropyran-2-ones via oxodiene Diels–Alder reactions. Its ability to deliver >90% ee at loadings as low as 0.5 mol% makes it uniquely suited for generating these chiral building blocks, which are common motifs in bioactive natural products and pharmaceutical intermediates [1].

Accessing Six-Membered Lactones via [4+2] Cycloaddition

For chemists targeting six-membered lactone scaffolds, the combination of Bode Catalyst 2 with an acid co-catalyst provides a unique chemoselective advantage. This system reliably diverts the reaction pathway away from the standard five-membered ring products, offering a direct route to this structurally distinct and synthetically valuable class of compounds .

High-Throughput or Cost-Sensitive Organocatalysis

Given its high efficiency at low loadings (0.5–1.0 mol%), Bode Catalyst 2 is particularly well-suited for academic and industrial workflows that prioritize cost-effectiveness and operational simplicity. The low catalyst requirement reduces both upfront procurement costs and the burden of post-reaction purification, aligning with the principles of sustainable and economical synthesis [1].

Enal-Based Transformations Requiring High Reactivity

For reactions involving α,β-unsaturated aldehydes (enals), the N-mesityl group of Bode Catalyst 2 confers a significant kinetic advantage. In mechanistic studies, N-mesityl catalysts react 5–10 times faster than alternative N-aryl NHCs with enals, ensuring robust and time-efficient transformations. This makes Catalyst 2 the preferred NHC precatalyst when high reactivity with enal substrates is essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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